
(2-methyl-1H-indol-3-yl)-pyrrolidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-methyl-1H-indol-3-yl)-pyrrolidin-1-ylmethanone, also known as MDMB-CHMICA, is a synthetic cannabinoid that has gained popularity in the scientific research community due to its potential therapeutic properties. This compound is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of THC, the main psychoactive component of cannabis. MDMB-CHMICA has been shown to have a high affinity for the CB1 receptor, making it a promising candidate for the development of novel cannabinoid-based therapies.
Mecanismo De Acción
(2-methyl-1H-indol-3-yl)-pyrrolidin-1-ylmethanone exerts its effects by binding to the CB1 receptor, which is primarily located in the central nervous system. This binding leads to the activation of various signaling pathways, including the G protein-coupled receptor pathway and the mitogen-activated protein kinase pathway. The activation of these pathways results in the modulation of various physiological processes, including pain perception, appetite regulation, and mood.
Biochemical and Physiological Effects:
(2-methyl-1H-indol-3-yl)-pyrrolidin-1-ylmethanone has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which is responsible for the rewarding effects of drugs of abuse. Additionally, it has been shown to reduce inflammation and oxidative stress, which are implicated in various disease states.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-methyl-1H-indol-3-yl)-pyrrolidin-1-ylmethanone is a useful tool for scientific research due to its high potency and selectivity for the CB1 receptor. It can be used to study the physiological effects of CB1 receptor activation and to develop novel cannabinoid-based therapies. However, its high potency and potential for abuse make it a controlled substance, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the study of (2-methyl-1H-indol-3-yl)-pyrrolidin-1-ylmethanone. One potential direction is the development of novel cannabinoid-based therapies for the treatment of various neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of (2-methyl-1H-indol-3-yl)-pyrrolidin-1-ylmethanone and its potential for abuse. Finally, the development of new synthesis methods and purification techniques may make (2-methyl-1H-indol-3-yl)-pyrrolidin-1-ylmethanone more accessible for scientific research.
Métodos De Síntesis
(2-methyl-1H-indol-3-yl)-pyrrolidin-1-ylmethanone can be synthesized through a multi-step process involving the reaction of 2-methylindole with pyrrolidine, followed by the addition of a methanone group. The final product is obtained through purification and isolation steps. The synthesis of (2-methyl-1H-indol-3-yl)-pyrrolidin-1-ylmethanone is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
(2-methyl-1H-indol-3-yl)-pyrrolidin-1-ylmethanone has been extensively studied in vitro and in vivo for its potential therapeutic applications. It has shown promise in the treatment of various neurological disorders, such as epilepsy, Alzheimer's disease, and Parkinson's disease. Additionally, it has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain.
Propiedades
IUPAC Name |
(2-methyl-1H-indol-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10-13(14(17)16-8-4-5-9-16)11-6-2-3-7-12(11)15-10/h2-3,6-7,15H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLZFUJCOLVBQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-methyl-1H-indol-3-yl)-pyrrolidin-1-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2S)-1-[[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473163.png)
![N-[(2R)-1-[[(2S)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473169.png)
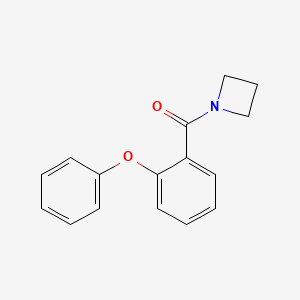

![N-[(2S)-1-[[(2S)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473192.png)
![1-(4-Fluorophenyl)-2-[[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B7473211.png)
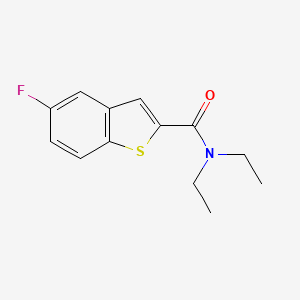
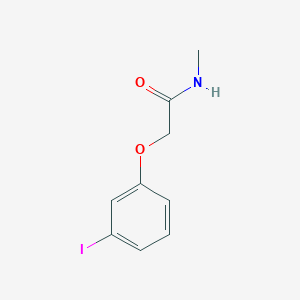



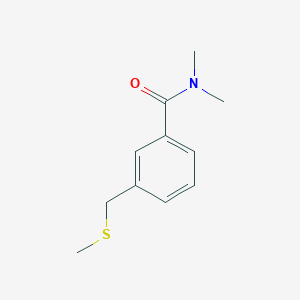
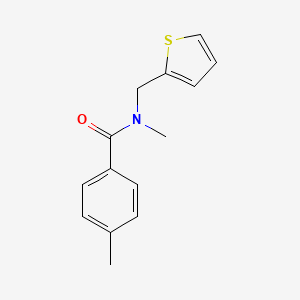
![3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile](/img/structure/B7473255.png)